molecular formula C10H8N2O2 B12894104 6-Amino-7-methylquinoline-5,8-dione CAS No. 98332-05-9

6-Amino-7-methylquinoline-5,8-dione

Cat. No.: B12894104
CAS No.: 98332-05-9
M. Wt: 188.18 g/mol
InChI Key: RTZDRDHCCJZOCI-UHFFFAOYSA-N
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Description

6-Amino-7-methylquinoline-5,8-dione (CAS 98332-05-9) is a synthetic compound built upon the privileged 5,8-quinolinedione (QD) scaffold, a structure recognized for its broad spectrum of biological activities . This scaffold is a key pharmacophore found in natural antibiotics such as streptonigrin and lavendamycin, which exhibit potent anticancer and antimicrobial properties . The core quinoline-5,8-dione moiety is essential for biological activity, and substitutions at the C-6 and C-7 positions, such as the amino and methyl groups in this compound, significantly modulate its potency and specificity . The primary research value of this compound and its analogs lies in their potential as anticancer and antimicrobial agents . Studies on similar 6- and 7-substituted 5,8-quinolinediones have demonstrated promising activity against various cancer cell lines, including lung cancer (A549), ovary adenocarcinoma (SK-OV-3), and malignant melanoma (SK-MEL-2) . The mechanism of action for this compound class often involves bio-reduction by cellular enzymes like NAD(P)H:quinone oxidoreductase (NQO1), leading to the generation of reactive oxygen species and semiquinone radicals, which cause oxidative stress and lethal mitochondrial dysfunction in cancer cells . Furthermore, derivatives of the quinoline-5,8-dione scaffold have shown potent efficacy against human-originated bacterial pathogens such as Staphylococcus epidermidis and Enterococcus faecalis , with some compounds exhibiting activity superior to reference antibiotics like Cefuroxime . From a chemical synthesis perspective, this compound can be prepared from precursors like 6,7-dichloro-5,8-quinolinedione. The regioselective introduction of the amino group at the C-6 position can be favored using protic solvents or Lewis acid catalysts, which chelate to the quinoline system and direct the substitution . Please Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98332-05-9

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

6-amino-7-methylquinoline-5,8-dione

InChI

InChI=1S/C10H8N2O2/c1-5-7(11)10(14)6-3-2-4-12-8(6)9(5)13/h2-4H,11H2,1H3

InChI Key

RTZDRDHCCJZOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N=CC=C2)N

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 6-Amino-7-methylquinoline-5,8-dione

The synthesis of this compound can be achieved through several strategic routes, primarily involving the modification of a pre-formed quinoline-5,8-dione core. Key methods include nucleophilic substitution, photooxidation to form the quinone scaffold, and palladium-catalyzed reactions for functional group installation.

Nucleophilic substitution represents a direct and widely utilized approach for introducing the amino group onto the quinoline-5,8-dione framework. This typically involves the reaction of a halogenated precursor with an appropriate amine source.

A common strategy for synthesizing amino-substituted quinoline-5,8-diones involves the reaction of a halogenated quinoline-5,8-dione with an amine. For instance, a precursor such as 6-bromo-7-methylquinoline-5,8-dione can serve as the electrophile. The bromine atom at the C-6 position is a good leaving group, facilitating its displacement by a nucleophilic amine. The reaction of 7-bromo-2-methylquinoline-5,8-dione (B11781591) with various phenols in the presence of potassium carbonate in dimethylformamide (DMF) demonstrates the susceptibility of the C-7 position to nucleophilic attack, leading to the displacement of the bromide. mdpi.com Similarly, the reaction of 6,7-dihaloquinoline-5,8-diones with amines can lead to the formation of amino-substituted products. kist.re.kr The bromine atom on the quinoline-5,8-dione core enhances its electrophilicity, making it amenable to substitution by nucleophiles like amines.

To prepare the target molecule, this compound, one would theoretically start with a precursor like 6-bromo-7-methylquinoline-5,8-dione and react it with ammonia (B1221849) or a protected amine. The electron-withdrawing nature of the quinone moiety activates the ring towards nucleophilic attack.

Table 1: Examples of Nucleophilic Substitution on Halogenated Quinoline-5,8-diones

Precursor Nucleophile Product Reference
7-Bromo-2-methylquinoline-5,8-dione 4-Methoxyphenol 7-(4-Methoxyphenoxy)-2-methylquinoline-5,8-dione mdpi.com
7-Bromo-2-methylquinoline-5,8-dione 3,4-Difluorophenol 7-(3,4-Difluorophenoxy)-2-methylquinoline-5,8-dione mdpi.com
6,7-Dichloroquinoline-5,8-dione (B1222834) Anilines 6-(Arylamino)-7-chloro-5,8-quinolinedione scienceopen.comresearchgate.net

Nucleophilic Substitution Reactions

Control of Regioselectivity in Substitution Reactions

The regioselectivity of nucleophilic substitution on the quinoline-5,8-dione ring system is a critical aspect, particularly when multiple positions are susceptible to attack. The outcome of the reaction, determining whether substitution occurs at the C-6 or C-7 position, can be significantly influenced by the solvent used. kist.re.kr

Due to the electronic properties of the quinoline-5,8-dione system, there is a higher selectivity for nucleophilic attack at the C-6 position. chim.it This inherent preference is attributed to the electronic demand of the azanaphthoquinone core. chim.it However, this selectivity can be altered. For instance, the coordination of the quinoline-5,8-dione nucleus with a Lewis acid can switch the regiochemical outcome of the nucleophilic attack. chim.it In the case of 6,7-dihaloquinoline-5,8-diones reacting with amine nucleophiles, the solvent plays a crucial role in directing the regioselectivity. kist.re.kr

The nucleophilic amination of quinoline-5,8-diones generally proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of the amine nucleophile on the electron-deficient quinone ring. This attack leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex or a tetrahedral intermediate.

In this intermediate, the negative charge is delocalized over the quinone system. The subsequent step involves the departure of the leaving group (e.g., a halide ion), which restores the aromaticity of the ring and yields the final amino-substituted quinoline-5,8-dione product. The vicarious nucleophilic substitution of hydrogen (VNS) is another pathway where a nucleophile attacks a nitroaromatic compound, forming a sigma-complex intermediate, which then undergoes oxidation to yield the final product. mdpi.com

An alternative approach to constructing the core quinoline-5,8-dione scaffold involves the photooxidation of hydroxyquinoline precursors. Sensitized photo-oxidation of 8-hydroxyquinoline (B1678124) or 5-hydroxyquinoline (B119867) can produce quinoline-5,8-quinone in good yields (64-70%). tandfonline.com This method offers a direct route to the quinone system from readily available starting materials.

The process typically involves a photosensitizer, such as methylene (B1212753) blue or tetraphenylporphyrin (B126558) (TPP), which, upon irradiation with visible light, transfers energy to molecular oxygen to generate singlet oxygen. researchgate.net This reactive oxygen species then reacts with the hydroxyquinoline to form an intermediate hydroxyperoxide, which subsequently decomposes to yield the quinoline-5,8-dione. researchgate.netgoogle.com This method has been shown to be effective for various substituted 8-hydroxyquinolines, providing the corresponding quinoline-5,8-diones in yields ranging from 50% to 89%. researchgate.net While this method was initially met with some skepticism due to concerns about potential side reactions involving the pyridine (B92270) nitrogen, it has been successfully applied to a range of quinoline (B57606) derivatives. google.com

Table 2: Photooxidation of Hydroxyquinolines

Starting Material Sensitizer Product Yield (%) Reference
8-Hydroxyquinoline Methylene Blue Quinoline-5,8-quinone 64-70 tandfonline.comresearchgate.net
5-Hydroxyquinoline Methylene Blue Quinoline-5,8-quinone 64-70 tandfonline.com
Substituted 8-hydroxyquinolines TPP Substituted quinoline-5,8-diones 50-89 researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Core Functionalization

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the quinoline-5,8-dione core. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide variety of substituents.

The Buchwald-Hartwig amination is a notable example, providing an efficient route to arylamino derivatives of quinolinequinones. scienceopen.com This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base. It has been successfully applied to various quinolinequinone derivatives, yielding novel 6-arylamino products in excellent yields. scienceopen.com The reaction of 6,7-dihalo-5,8-quinolinequinones with anilines using a palladium acetate/phosphine ligand system demonstrates the utility of this approach. scienceopen.com

Another significant palladium-catalyzed reaction is the Suzuki-Miyaura cross-coupling, which is used to form carbon-carbon bonds. The reaction of 6,7-dibromoquinoline-5,8-dione (B3062177) and 6,7-dichloroquinoline-5,8-dione with various aryl boronic acids, mediated by a palladium/Sphos catalyst system, provides the corresponding arylated quinoline-5,8-diones in high yields. researchgate.netresearchgate.net The Heck reaction, also palladium-catalyzed, has been used to synthesize compounds like 7-chloro-6-(4-nitrophenyl)quinoline-5,8-dione. researchgate.net These catalytic methods offer a versatile and efficient means to functionalize the quinoline-5,8-dione scaffold, which can be a key step in the synthesis of complex derivatives. researchgate.net

Table 3: Palladium-Catalyzed Reactions for Quinoline-5,8-dione Functionalization

Reaction Type Quinoline Substrate Coupling Partner Catalyst/Ligand Product Type Reference
Buchwald-Hartwig Amination 6,7-Dihalo-5,8-quinolinequinone Anilines Pd(OAc)₂/BrettPhos or XPhos 6-Arylamino-quinoline-5,8-diones scienceopen.com
Suzuki-Miyaura Coupling 6,7-Dibromoquinoline-5,8-dione Aryl boronic acids Palladium/Sphos 6,7-Diaryl-quinoline-5,8-diones researchgate.netresearchgate.net
Heck Reaction 6,7-Dichloroquinoline-5,8-dione Alkenes Pd(0)/PPh₃ Alkenyl-quinoline-5,8-diones researchgate.net

Acid-Catalyzed Transformations and Hydrolysis Reactions (e.g., methanolysis of acylamino derivatives)

The quinoline-5,8-dione scaffold can undergo various acid-catalyzed transformations, a key example being the hydrolysis of acylamino derivatives. Specifically, the methanolysis of 7-acylamino-2-methylquinoline-5,8-diones at room temperature in the presence of an acid catalyst provides a straightforward method for the synthesis of the parent amino compound. acs.orgacs.org

Studies have demonstrated that treating compounds such as 7-formamido-, 7-acetamido-, or 7-isobutyramido-2-methylquinoline-5,8-diones with methanol (B129727) and sulfuric acid results in good to excellent yields of 7-amino-2-methylquinoline-5,8-dione. acs.orggrafiati.com This reaction effectively cleaves the acyl group, restoring the primary amine at the C-7 position. acs.org For instance, the reaction of 7-acylamino compounds with methanol in the presence of hydrogen chloride gas at 60°C has also been shown to yield 7-amino-6-chloro-2-methylquinoline-5,8-dione. grafiati.com This transformation is significant as it provides an efficient route to synthesize the core amino-quinoline-dione structure from various acylated precursors. acs.org

A proposed mechanism for the acid-catalyzed conversion of 7-acylamino-2-methylquinoline-5,8-dione to a 7-methoxy derivative involves the protonation of the acylamino group, followed by nucleophilic attack by methanol. nih.gov

Acylamino PrecursorReaction ConditionsPrimary ProductYield
7-Formamido-2-methylquinoline-5,8-dioneMethanol, H₂SO₄, Room Temp.7-Amino-2-methylquinoline-5,8-dioneGood to Excellent acs.orgacs.org
7-Acetamido-2-methylquinoline-5,8-dioneMethanol, H₂SO₄, Room Temp.7-Amino-2-methylquinoline-5,8-dioneGood to Excellent acs.orgacs.org
7-Isobutyramido-2-methylquinoline-5,8-dioneMethanol, H₂SO₄, Room Temp.7-Amino-2-methylquinoline-5,8-dioneGood to Excellent acs.orgacs.org
7-Acylamino-2-methylquinoline-5,8-dionesMethanol, HCl gas, 60°C7-Amino-6-chloro-2-methylquinoline-5,8-dioneNot specified grafiati.com

Iv. Advanced Computational and Theoretical Investigations

Quantum Chemical Methodologies

Quantum chemical methodologies are powerful tools for elucidating the fundamental properties of molecules. For 6-Amino-7-methylquinoline-5,8-dione, these approaches have been instrumental in understanding its electronic structure, geometry, and vibrational characteristics.

Density Functional Theory (DFT) has emerged as a standard and reliable method for studying quinoline (B57606) derivatives. researchgate.netnih.gov Calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G(d,p), are used to optimize the molecular structure and predict various properties. researchgate.netdergipark.org.trrsc.org

The optimized geometry from DFT calculations provides precise bond lengths and angles, which can be compared with experimental data from techniques like X-ray diffraction. researchgate.netmdpi.com For instance, studies on related quinolinediones have shown good correlation between DFT-calculated structures and those determined experimentally. mdpi.com These calculations also reveal the delocalization of π electrons throughout the quinoline and dione (B5365651) ring systems. mdpi.com

Vibrational frequency analysis, another key output of DFT calculations, helps in the assignment of experimental infrared (IR) and Raman spectra. mdpi.comresearchgate.net Theoretical spectra can predict the vibrational modes associated with specific functional groups, such as the C=O stretching vibrations of the dione moiety and the N-H stretching of the amino group. mdpi.com This correlation between theoretical and experimental spectra aids in the structural confirmation of the molecule. researchgate.netresearchgate.net

Furthermore, DFT is used to compute electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's electronic stability and reactivity. researchgate.net A larger gap generally indicates higher stability. researchgate.net Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the electron density distribution and identify nucleophilic and electrophilic sites within the molecule, which is crucial for predicting reactivity. researchgate.netnih.govmdpi.com

Table 1: Representative DFT-Calculated Parameters for Quinoline-5,8-dione Derivatives
ParameterCalculated Value RangeSignificance
HOMO-LUMO Gap~2.8 - 4.1 eVIndicates electronic stability and reactivity. researchgate.net
Dipole Moment~0.7 - 7.2 DReflects the overall polarity of the molecule. dergipark.org.tr
C=O Vibrational Frequency~1650 - 1700 cm⁻¹Characteristic stretching frequency for the dione carbonyl groups. researchgate.net

Quantum chemical methods are essential for exploring the conformational landscape of flexible molecules. For this compound, this involves identifying the most stable three-dimensional arrangements of its atoms. While the core quinoline-5,8-dione scaffold is relatively rigid, rotation around the C-N bond of the amino group and the C-C bond of the methyl group can lead to different conformers.

Computational studies, often combining DFT with other methods, can determine the relative energies of these conformers. kent.ac.uknih.gov This analysis helps to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally. The presence of intramolecular hydrogen bonding, for example between the amino group and an adjacent carbonyl oxygen, can significantly influence conformational preference and stability. kent.ac.uk Understanding the conformational preferences is vital as it can impact the molecule's biological activity and interactions with other molecules.

Electrochemical Property Predictions and Redox Behavior Modeling

The quinone moiety in this compound is inherently redox-active, making the study of its electrochemical properties particularly important. Computational modeling provides a theoretical framework for understanding and predicting this behavior.

The standard redox potential (E⁰) is a fundamental measure of a molecule's tendency to accept or donate electrons. Theoretical methods, including DFT, can be employed to estimate the redox potentials of quinone derivatives. These calculations typically involve determining the energies of the oxidized (quinone), semi-reduced (semiquinone radical anion), and fully reduced (hydroquinone) forms of the molecule.

The accuracy of these predictions can be influenced by the computational method and the inclusion of solvent effects. nih.gov Trends in redox potentials can often be correlated with structural features; for example, the addition of electron-donating or electron-withdrawing groups can systematically alter the redox potential. nih.gov Theoretical estimations of E⁰ are valuable for predicting how this compound will behave in electrochemical environments and for understanding its potential role in biological redox cycling.

The reduction of quinones can proceed through one-electron or two-electron transfer pathways. nih.gov Computational modeling can help to elucidate the preferred pathway for this compound. This involves calculating the energies of the intermediates involved in each pathway.

For instance, the formation of a stable semiquinone radical anion (SQ•−) would suggest a one-electron reduction pathway is accessible. nih.gov The stability of this radical is influenced by the electronic properties of the substituents on the quinone ring. Modeling can provide insights into the kinetics and thermodynamics of these electron transfer processes, which is crucial for understanding the molecule's mechanism of action in biological systems where it might interact with redox enzymes. mdpi.com

Solvent and hydrogen bonding can have a profound impact on redox potentials and electron transfer mechanisms. nih.govnih.gov Computational models can explicitly account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can simulate the bulk electrostatic effects of the solvent.

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific interactions like hydrogen bonding between the solvent and the quinone derivative. nih.gov For this compound, hydrogen bonding between the amino group or carbonyl oxygens and protic solvents can significantly stabilize certain redox states, thereby shifting the redox potential. nih.gov Computational analysis allows for a systematic investigation of these environmental effects, providing a more complete understanding of the molecule's redox behavior under various conditions.

Relationship between Molecular Aromaticity and Redox Potential

The chemical reactivity of quinoline-5,8-diones is intrinsically linked to the electronic characteristics of their bicyclic aromatic system. The quinoline core, comprising a fused benzene (B151609) and pyridine (B92270) ring, creates an electron-deficient aromatic system. arabjchem.org This electron deficiency, a consequence of the nitrogen atom's electronegativity which pulls electrons by resonance, directly influences the redox potential of the quinone moiety. arabjchem.org The ease with which the 5,8-dione group undergoes reduction is a critical factor in its mechanism of action. Studies have established a correlation between the cytotoxic activities and the reduction potentials of various heterocyclic quinones, underscoring the importance of this relationship. acs.org The substitution pattern on the aromatic rings, such as the amino and methyl groups in this compound, further modulates the electronic distribution, thereby fine-tuning the redox potential and subsequent biological or chemical reactivity.

Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies represent powerful computational strategies in modern chemical and pharmaceutical research. ijs.si These methods aim to construct mathematical models that quantitatively correlate the structural features of a series of compounds with their physicochemical properties or biological activities. ijs.sidergipark.org.tr By encoding the molecular structure into numerical values known as molecular descriptors, QSPR/QSAR can predict the properties of novel or unsynthesized compounds, thereby accelerating the development process. dergipark.org.tr

QSPR and QSAR models have been successfully applied to series of 5,8-quinolinequinone derivatives to understand and predict their chemical and biological behavior. dergipark.org.tr In one such study, a range of physicochemical parameters were calculated for twenty-eight different 5,8-quinolinequinone derivatives and correlated with their anti-proliferative and anti-inflammatory activities using multiple linear regression analysis. dergipark.org.tr The resulting models demonstrated that specific molecular descriptors are strongly related to the observed activities. For instance, the anti-leukemia (HL60) activity was found to vary most significantly with the electrophilicity index, ionization potential, and the energy of the lowest unoccupied molecular orbital (LUMO). dergipark.org.tr Similarly, anti-inflammatory activity showed a strong relationship with molecular hardness and softness. dergipark.org.tr These correlations provide a quantitative framework for understanding the structural requirements for a desired reactivity profile.

The predictive power of QSPR/QSAR models hinges on the selection of relevant molecular descriptors that capture the essential electronic and hydrophobic characteristics of the molecules. For 5,8-quinolinequinone derivatives, a variety of these descriptors have been calculated and analyzed, often using Density Functional Theory (DFT) methods. dergipark.org.trresearchgate.net

Key electronic and global reactivity parameters that are frequently explored include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for determining how a molecule will interact with other species. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Eg) is a significant indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. nih.gov

Molecular Polarizability: This measures how easily the electron cloud of the molecule can be distorted by an external electric field, affecting its interaction with polar molecules and its participation in dispersion forces. dergipark.org.tr

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, chemical softness, and the electrophilicity index are calculated from the HOMO and LUMO energies. dergipark.org.tr The electrophilicity index, for example, measures a molecule's propensity to act as an electron acceptor. dergipark.org.tr

Molecular Electrostatic Potential (MEP) maps are also utilized to visualize the electronic landscape of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions. researchgate.netmdpi.com

Table 1: Selected Molecular Descriptors Used in QSPR Studies of 5,8-Quinolinequinone Derivatives

Descriptor Category Specific Descriptor Significance Reference
Electronic HOMO Energy Electron-donating ability dergipark.org.trnih.gov
LUMO Energy Electron-accepting ability dergipark.org.trnih.gov
HOMO-LUMO Gap (Eg) Chemical stability and reactivity nih.gov
Dipole Moment Molecular polarity, intermolecular interactions dergipark.org.tr
Molecular Polarizability Deformability of electron cloud dergipark.org.tr
Global Reactivity Electronegativity Tendency to attract electrons dergipark.org.tr
Chemical Hardness Resistance to change in electron distribution dergipark.org.tr
Chemical Softness Reciprocal of hardness, measure of reactivity dergipark.org.tr
Electrophilicity Index Propensity to act as an electrophile dergipark.org.tr
Hydrophobic Octanol-Water Partition Coefficient Lipophilicity, membrane permeability dergipark.org.tr

Molecular Modeling for Chemical Interaction Studies

Molecular modeling, particularly molecular docking, serves as a virtual screening tool to investigate how small molecules like this compound might interact with biological macromolecules. This technique predicts the preferred binding orientation and affinity of a ligand within the active site of a target protein, providing critical insights into potential mechanisms of action and guiding the design of new chemical probes. nih.govmdpi.com

The quinoline-5,8-dione scaffold has been the subject of numerous molecular docking studies to explore its potential as an inhibitor or probe for various enzymatic targets. These computational experiments simulate the binding process, calculating a scoring function (e.g., binding energy) to estimate the strength of the interaction. nih.gov

Key macromolecular targets investigated for quinoline-5,8-dione derivatives include:

NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme is a significant target for quinone-based anticancer agents. Docking studies of 6,7-dichloro-2-methyl-5,8-quinolinedione, a close analog of the title compound, into the NQO1 active site (PDB: 1H69) revealed that the quinolinedione moiety positions itself within a hydrophobic pocket. researchgate.net The binding is stabilized by interactions with aromatic residues such as Phenylalanine 178 (Phe178), Tyrosine 126 (Tyr126), and Tyrosine 128 (Tyr128). researchgate.net

Sphingosine (B13886) Kinase 1 (SphK1): Modified quinoline-5,8-diones have been investigated as inhibitors of SphK1, an important target in cancer and inflammatory diseases. Docking simulations using a crystal structure of human SphK1 (PDB: 4V24) helped to identify the predicted binding poses for these inhibitors within the enzyme's active site, guiding further chemical modification. mdpi.com

SARS-CoV-2 Proteases: In the search for antiviral agents, 5,8-quinolinedione (B78156) hybrids have been docked against key SARS-CoV-2 proteins. Studies targeting the main protease (Mpro, PDB: 5R7Z) and the papain-like protease (PLpro, PDB: 6W9C) showed that these compounds could fit into the active sites, suggesting potential as anti-SARS-CoV-2 candidates. mdpi.com

Matrix Metalloproteinases (MMPs): Docking studies have also explored the interaction of methylquinoline compounds with MMP8 and MMP9, enzymes involved in tissue remodeling and disease. These simulations identified potential binding affinities and key interactions within the enzyme active sites. dovepress.com

These docking studies collectively demonstrate the versatility of the quinoline-5,8-dione scaffold as a chemical probe capable of interacting with a diverse range of macromolecular targets. researchgate.net

Table 2: Summary of Molecular Docking Studies on Quinoline-5,8-dione Derivatives

Quinoline Derivative Class Macromolecular Target PDB ID Key Findings Reference(s)
7-Aminoquinoline-5,8-diones NAD(P)H:quinone oxidoreductase 1 (NQO1) 1H69 Binding in a hydrophobic pocket near Phe178, Tyr126, and Tyr128. researchgate.netnih.gov
Phenyl ether quinoline-5,8-diones Sphingosine Kinase 1 (SphK1) 4V24 Identification of predicted binding poses to guide inhibitor design. mdpi.com
5,8-Quinolinedione-betulin hybrids SARS-CoV-2 Main Protease (Mpro) 5R7Z Compounds showed favorable dock scores, suggesting potential as inhibitors. mdpi.com
5,8-Quinolinedione-betulin hybrids SARS-CoV-2 Papain-Like Protease (PLpro) 6W9C Docking results indicated potential as anti-SARS-CoV-2 drug candidates. mdpi.com
Methylquinoline compounds Matrix Metalloproteinase 8 (MMP8) / Matrix Metalloproteinase 9 (MMP9) - Prediction of binding affinities and interaction modes. dovepress.com

V. Research Applications and Broader Significance Within Chemical Science

Role as a Synthetic Building Block in the Preparation of Complex Organic Molecules

The chemical architecture of 6-Amino-7-methylquinoline-5,8-dione and its parent scaffold, quinoline-5,8-dione, establishes it as a fundamental building block in organic synthesis. cymitquimica.comcymitquimica.com Chemists utilize this pre-functionalized core to construct more intricate molecular structures, including those with significant biological activity. The reactivity of the quinone ring and the potential for modification at various positions allow for its incorporation into larger, more complex systems.

This utility is exemplified in the synthesis of analogues of natural products like lavendamycin (B1674582) and streptonigrin (B15502), which are known for their potent antitumor properties. nih.govacs.org The quinoline-5,8-dione moiety constitutes the core pharmacophore of these molecules. researchgate.net Synthetic chemists can start with simpler, commercially available quinolines, such as 8-hydroxy-2-methylquinoline or 6-methoxyquinoline, and through a series of reactions including oxidation and substitution, arrive at functionalized quinoline-5,8-diones. nih.gov These intermediates then serve as the foundation for introducing additional complexity, such as aryl substituents via palladium-catalyzed cross-coupling reactions like the Suzuki coupling. nih.gov The ability to use these quinone derivatives as platforms for building complex, biologically active molecules underscores their importance as versatile synthetic intermediates.

Utility in the Development of Chemical Probes for Biochemical Research

The inherent reactivity and biological relevance of the quinoline-5,8-dione scaffold make it an excellent candidate for the development of chemical probes. These probes are instrumental in exploring complex biological pathways and understanding the function of specific biomolecules. smolecule.com

Derivatives of quinoline-5,8-dione are particularly noted for their interaction with various enzymes, allowing researchers to modulate cellular activities and dissect biochemical mechanisms. The redox-active quinone core is a key feature, enabling interactions with oxidoreductase enzymes.

A significant body of research has focused on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many cancer cells. Certain quinoline-5,8-dione derivatives have been designed and synthesized to act as potent and selective inhibitors or substrates for NQO1. nih.govnih.gov For instance, studies have shown that 7-amino-analogues are generally better substrates for NQO1 than their 7-amido counterparts. nih.gov By creating a library of these compounds with different substituents, researchers can probe the enzyme's active site and develop molecules that trigger NQO1-dependent cytotoxicity, a promising strategy for targeted cancer therapy. nih.gov

Beyond NQO1, these scaffolds have been used to investigate other enzymes. For example, they have been identified as a starting point for developing inhibitors of sphingosine (B13886) kinase (SphK), an enzyme implicated in cancer and other diseases. mdpi.com The quinoline-5,8-dione structure serves as a modifiable scaffold where different lipophilic and polar groups can be introduced to optimize binding affinity and probe enzyme-ligand interactions. mdpi.com

Contributions to Energy Storage Research

The reversible redox chemistry inherent to the quinone functional group has positioned quinoline-5,8-dione derivatives as promising candidates for next-generation energy storage systems.

Quinones are a highly investigated class of organic molecules for aqueous redox flow batteries (ARFBs), which offer a potentially low-cost and scalable alternative to traditional vanadium-based systems. mdpi.com The fundamental principle relies on the reversible two-electron, two-proton reduction of the quinone to its hydroquinone (B1673460) form. researchgate.net The redox potential of a quinone molecule, a critical parameter for battery voltage, can be precisely tuned by adding electron-donating or electron-withdrawing groups to the aromatic core. mdpi.com

The quinoline-5,8-dione structure is an attractive platform for this application. The nitrogen atom in the heterocyclic ring and substituents like the amino and methyl groups in this compound act as functional groups that modulate the molecule's redox potential and solubility. Research into heterocyclic quinones has confirmed their potential, although challenges related to stability and solubility in different media are active areas of investigation. ista.ac.at Furthermore, quinoline (B57606) quinones can be effectively confined onto conductive surfaces, such as multi-walled carbon nanotubes (MWCNTs), to create modified electrodes with enhanced electrocatalytic properties for sensing or energy conversion applications. researchgate.net

Applications in Materials Science and Dye Synthesis

The extended π-conjugated system and the presence of carbonyl groups make the quinoline-5,8-dione scaffold a chromophore, meaning it can absorb and emit light in the visible spectrum. This property is the basis for its application in the synthesis of dyes and functional pigments. The color and other photophysical properties can be fine-tuned by altering the substituents on the quinoline ring, leading to a range of colored compounds. This tunability makes them useful in the development of specialized industrial chemicals and materials where specific optical properties are required.

Design and Synthesis of Novel Quinoline-5,8-dione Derivatives with Tuned Chemical Reactivity

A significant advantage of the this compound scaffold is the relative ease with which it can be chemically modified to produce a vast library of derivatives with tailored properties. The design and synthesis of these novel derivatives are driven by the need to optimize biological activity, tune redox potentials, or alter material properties. researchgate.netacs.org

Synthetic strategies are diverse and allow for precise control over the final structure. mdpi.com Nucleophilic substitution reactions are commonly employed, for example, to replace halogen atoms on the quinone ring with various amines, thiols, or alkoxy groups. mdpi.com Palladium-catalyzed cross-coupling reactions are also a powerful tool for introducing new carbon-carbon bonds, enabling the attachment of aryl or other organic fragments. nih.gov Researchers have also developed methods for the interconversion of functional groups, such as the acid-catalyzed methanolysis of amido-diones to yield their amino counterparts. acs.orgacs.org This synthetic versatility allows for the systematic exploration of structure-activity relationships, which is crucial for applications in drug discovery and materials science. nih.govrsc.org

The following table summarizes selected synthetic transformations used to generate novel quinoline-5,8-dione derivatives, highlighting the tunability of the core scaffold.

Starting MaterialReagent(s)/ConditionsProduct TypeResearch GoalReference(s)
7-Bromo-2-methylquinoline-5,8-dione (B11781591)Various phenols, K₂CO₃, DMF7-Phenoxy-quinoline-5,8-dionesDevelop enzyme inhibitors mdpi.com
7-Amido-2-methylquinoline-5,8-dionesH₂SO₄, Methanol (B129727)7-Amino-2-methylquinoline-5,8-dioneInterconversion of functional groups acs.org
6-MethoxyquinolinePd(0) catalyst, Boronic acids2-Aryl-6-methoxyquinoline-5,8-dionesSynthesis of natural product analogues nih.gov
Quinolin-5-olIodobenzene diacetate (PIDA)Quinoline-5,8-dioneCreate core scaffold for derivatization nih.gov
Quinoline-5,8-dioneSubstituted anilines, Methanol6- and 7-Aryl-amino-quinoline-5,8-dionesDevelop NQO1 inhibitors nih.gov
2,6-DiaminotolueneGlycerol, Arsenic(V) oxide, H₂SO₄7-Amino-8-methylquinolineSynthesis of quinoline precursors scispace.com

Structure-Activity Relationship (SAR) Studies for Understanding the Chemical Basis of Interactions

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for elucidating how the chemical structure of a compound influences its biological or pharmacological activity. For quinoline-5,8-dione derivatives, including this compound, SAR studies provide critical insights into the chemical features necessary for their observed effects, such as antiproliferative and enzyme inhibitory activities. These studies systematically modify the chemical scaffold and evaluate the resulting changes in activity, thereby mapping the pharmacophore and guiding the design of more potent and selective analogs.

Research into amino-substituted quinoline-5,8-diones has revealed key structural determinants for their biological activity. The position and nature of substituents on the quinoline core significantly impact their potency. For instance, the placement of an amino group at either the C-6 or C-7 position has been shown to be a favorable modification for binding to the active site of enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1). nih.gov

Detailed investigations involving the synthesis and evaluation of a series of C-6 and C-7 substituted amino-quinoline-5,8-dione derivatives have provided a clearer understanding of their SAR. nih.govnih.gov In one such study, various alkyl- or aryl-amino fragments were attached to the quinoline-5,8-dione core, and their antiproliferative activities against cancer cell lines were assessed. nih.gov

The findings from these studies highlight several important SAR trends:

Position of the Amino Substituent: The position of the amino-containing substituent (at C-6 or C-7) influences the compound's antiproliferative potency. While both C-6 and C-7 substituted derivatives show activity, the specific nature of the substituent can lead to variations in potency between the two positions. nih.gov

Nature of the Amino Substituent: The type of group attached to the amino function is a critical determinant of activity. For example, the introduction of a 4-(4-methylpiperazin-1-yl)phenylamino group at either position 6 or 7 resulted in compounds with the highest antiproliferative potency against both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cell lines. nih.gov

Impact of Hydrophilic Groups: To address the typically poor water solubility of quinolinedione derivatives, hydrophilic groups have been introduced at the end of arylamino fragments. This modification aims to improve the lipid-aqueous partition coefficient, a crucial property for drug development. nih.gov

Influence of Halogenation: Studies on related indolizinoquinolinedione derivatives have shown that the introduction of a halogen atom, such as fluorine, at specific positions can enhance cytotoxic activity against certain cancer cell lines. sysu.edu.cn For example, a 7-fluorine substituted derivative demonstrated the highest cytotoxicity against HCT116 cells. sysu.edu.cn

The table below summarizes the antiproliferative activity (IC₅₀ values) of selected C-6 and C-7 substituted amino-quinoline-5,8-dione derivatives against two cancer cell lines, illustrating the SAR principles discussed.

CompoundSubstituent at C-6 or C-7HeLaS3 IC₅₀ (µM)KB-vin IC₅₀ (µM)
6d 6-[4-(4-methylpiperazin-1-yl)phenylamino]0.801.52
7d 7-[4-(4-methylpiperazin-1-yl)phenylamino]0.590.97
6h 6-amino-(3-methylphenyl)acrylic ester>101.01
7a 7-aminoethylindole>100.98
Paclitaxel (Reference) Not Applicable0.081.01

Data sourced from a study on novel amino-quinoline-5,8-dione derivatives as NQO1 inhibitors. nih.gov

These SAR studies underscore the importance of the quinoline-5,8-dione scaffold as a privileged structure in drug design. researchgate.net By systematically exploring the chemical space around this core, researchers can identify key interactions between the compounds and their biological targets, paving the way for the development of novel therapeutic agents. The insights gained from these studies are not limited to anticancer applications but extend to other areas where quinoline derivatives have shown promise, including as antibacterial, antifungal, and anti-inflammatory agents. nih.govripublication.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for 6-amino-7-methylquinoline-5,8-dione, and how are regioisomers resolved?

The compound is typically synthesized via a non-regioselective Michael addition of substituted amines or anilines to quinoline-5,8-dione, followed by autoxidation. For example, quinoline-5,8-dione (prepared via oxidation of 5-hydroxyquinoline using iodobenzene diacetate) reacts with 2-(1H-indol-3-yl)ethanamines or anilines in methanol. The resulting regioisomers (e.g., 6a–6h vs. 7a–7h) are separated using column chromatography (CH₂Cl₂/MeOH = 20:1) . Purity (>95%) is confirmed via HPLC, and structures are validated using ¹H/¹³C NMR, MS, and HRMS .

Q. What analytical techniques are essential for characterizing this compound derivatives?

Key methods include:

  • ¹H/¹³C NMR for confirming regiochemistry and substituent positions (e.g., δ 10.87 ppm for NH in 6a) .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., m/z 318.1231 [M+H]⁺ for C₁₉H₁₆N₃O₂) .
  • HPLC for purity assessment (>95%) .

Q. How is antiproliferative activity evaluated for this compound class?

The Sulforhodamine B (SRB) assay is commonly used to test cytotoxicity against drug-sensitive (e.g., HeLaS3) and multidrug-resistant (e.g., KB-vin) cell lines. IC₅₀ values are calculated relative to controls like paclitaxel. For example, 6h and 7d show IC₅₀ values of 0.80–1.52 µM against KB-vin, comparable to paclitaxel (1.01 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkylamino or aryl substituents) influence biological activity?

Substituents at positions 6 and 7 critically affect potency. For instance:

  • 4-(4-Methylpiperazin-1-yl)phenylamino at position-6 (6d) improves activity (IC₅₀ = 0.80 µM vs. HeLaS3) .
  • 3-Methylphenylacrylic ester (6h) enhances selectivity for multidrug-resistant cells . QSAR studies reveal that electron-donating groups (e.g., methoxy) and hydrophobic moieties (e.g., indole) optimize NQO1 binding and redox cycling .

Q. What strategies address contradictions in cytotoxicity data across studies?

Discrepancies often arise from variations in:

  • Cell line sensitivity (e.g., KB-vin vs. HeLaS3 metabolic profiles) .
  • NQO1 expression levels , which modulate quinone reduction efficiency. Validate NQO1 activity using dicoumarol inhibition controls .
  • Solubility differences (e.g., 0.1 M HCl vs. methanol solubility impacts dosing consistency) .

Q. How can microwave-assisted synthesis improve efficiency in derivative preparation?

Microwave conditions reduce reaction times from hours to minutes. For example, 7-amino-8-hydroxyquinoline derivatives are synthesized in 53–93% yield under microwave irradiation (130–160°C), bypassing traditional 24-hour reflux methods . This approach minimizes side reactions and improves regioselectivity .

Q. What mechanistic insights explain the role of this compound in NQO1-mediated cytotoxicity?

The compound acts as a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), undergoing a 2-electron reduction to form hydroquinone. This redox cycling generates reactive oxygen species (ROS), inducing apoptosis in NQO1-overexpressing cancer cells . Confirm mechanism via:

  • NQO1 inhibition assays (e.g., dicoumarol co-treatment reduces cytotoxicity) .
  • ROS detection using fluorescent probes (e.g., DCFH-DA) .

Q. How are safety and handling protocols optimized for this compound?

  • Storage : 2–8°C in airtight containers to prevent oxidation .
  • Safety data : Classified as Xn (harmful; R40 risk of irreversible effects). Use PPE (gloves, goggles) and work in fume hoods .
  • Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Methodological Guidance

Interpreting conflicting spectral data for quinoline-5,8-dione derivatives

  • Unexpected NH signals : May indicate tautomerism (quinone ↔ hydroquinone). Confirm via deuterium exchange experiments .
  • LCMS discrepancies : Check for in-source oxidation artifacts (common in quinones). Compare with HRMS for accurate mass confirmation .

Designing experiments to assess structure-activity relationships (SAR)

  • Step 1 : Synthesize a library with systematic substituent variations (e.g., alkylthio, aryl, piperazinyl) .
  • Step 2 : Test cytotoxicity, NQO1 affinity, and ROS induction.
  • Step 3 : Perform molecular docking to predict binding modes (e.g., with NQO1’s FAD-binding domain) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.